Testosterone-16,16,17-D3 3-Phenyl-propionate
Overview
Description
Testosterone-16,16,17-D3 3-Phenyl-propionate, also known as Androst-4-en-3-one-16,16,17-d3, 17-hydroxy-, (17β)-, (17β)-17-Hydroxyandrost-4-en-3-one-16,16,17-d3 , is a synthetic anabolic-androgenic steroid (AAS) and an androgen ester . It is a stable-labeled internal standard for testosterone testing or isotope dilution methods by GC/MS or LC/MS for sports testing, urine drug testing, or diagnostic testing .
Molecular Structure Analysis
The molecular formula of Testosterone-16,16,17-D3 3-Phenyl-propionate is C28H33D3O3 . Its molecular weight is 423.60 g/mol .Physical And Chemical Properties Analysis
Testosterone-16,16,17-D3 3-Phenyl-propionate has a molecular weight of 423.6 g/mol . It is a liquid form and is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .Scientific Research Applications
Reference Material in Analytical Chemistry
Testosterone-16,16,17-D3 3-Phenyl-propionate can be used as a reference material in analytical chemistry . It is often used in gas chromatography (GC) and liquid chromatography (LC) techniques . This compound can serve as a stable-labeled internal standard for testosterone testing or isotope dilution methods .
Structural Analysis
The crystal structures of short esterified forms of testosterone, including propionate, phenylpropionate, and isocaproate ester, have been determined via single-crystal X-ray diffraction . This structural analysis can provide valuable insights into the properties and behaviors of these compounds .
Pharmaceutical Research
From a pharmaceutical perspective, the solubility of testosterone esters has been evaluated and correlated with the length of the ester . This information can be useful in the formulation of pharmaceutical products .
Performance Enhancing Drug
Testosterone and its derivatives are known to be used as performance-enhancing drugs . They promote muscle development and strength, which can be beneficial in sports and fitness contexts .
Therapeutic Applications
Testosterone and related steroids have therapeutic potential in a range of conditions such as wasting syndromes, severe burns, muscle and bone injuries, anemia, and hereditary angioedema . They are also used to relieve symptoms of low testosterone in men (male hypogonadism) and breast cancer in women, as well as for hormone therapy in transgender men .
Mechanism of Action
Target of Action
Testosterone-16,16,17-D3 3-Phenyl-propionate, a synthetic androstane steroid derivative of testosterone, primarily targets the androgen receptor . The androgen receptor is a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
The effects of Testosterone-16,16,17-D3 3-Phenyl-propionate in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors . It is a slow-release anabolic steroid no longer used commonly for the treatment of androgen deficiency or promotion of anabolic effects on muscles .
Biochemical Pathways
Testosterone-16,16,17-D3 3-Phenyl-propionate affects several biochemical pathways. It is converted into 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase . DHT is a potent androgen that is responsible for the development and maintenance of masculine secondary sexual characteristics. It also plays a role in the growth and development of prostate and seminal vesicles .
Pharmacokinetics
It is known that testosterone propionate, a similar compound, is a slow-release anabolic steroid . This suggests that Testosterone-16,16,17-D3 3-Phenyl-propionate may also have a slow release and a short half-life, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Testosterone-16,16,17-D3 3-Phenyl-propionate’s action are primarily related to its role as an androgen. It promotes the development of male secondary sexual characteristics and has anabolic effects on muscles . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Testosterone-16,16,17-D3 3-Phenyl-propionate. For instance, lifestyle factors such as smoking, alcohol consumption, and physical stress can induce the production of reactive oxygen species (ROS), which can cause oxidative stress and negatively affect male reproductive functions . Additionally, vitamin D status has been associated with testosterone levels, suggesting that vitamin D deficiency could potentially impact the effectiveness of Testosterone-16,16,17-D3 3-Phenyl-propionate .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-1,2,2-trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1/i14D2,16D/t16?,22-,23-,24-,25-,27-,28- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSXYDOROIURIP-XYLDBJRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC(=O)C1([2H])[2H])CC[C@@H]4OC(=O)CCC5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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